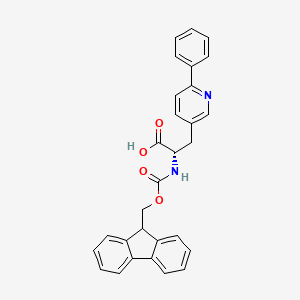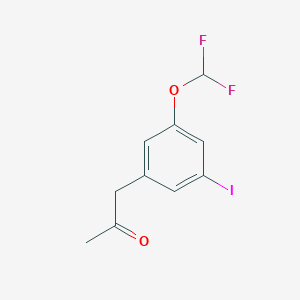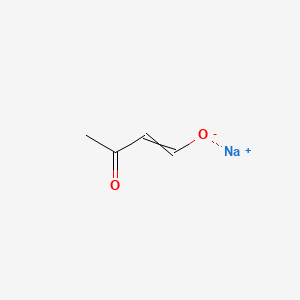
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylamino group, a hydroxy group, and a dodecanamide chain. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethylamino Group: This step involves the reaction of ethylamine with a suitable precursor to introduce the ethylamino group.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Formation of the Dodecanamide Chain: The dodecanamide chain is synthesized through a series of reactions, including amidation and chain elongation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis systems.
化学反应分析
Types of Reactions
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxy group.
科学研究应用
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
®-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide: The enantiomer of the compound with a different spatial arrangement of atoms.
N-(1-(Methylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide: A similar compound with a methylamino group instead of an ethylamino group.
N-(1-(Ethylamino)-3-oxo-1-oxopropan-2-yl)dodecanamide: A compound with a carbonyl group instead of a hydroxy group.
Uniqueness
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide is unique due to its specific stereochemistry and the presence of both an ethylamino group and a hydroxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H34N2O3 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-(ethylamino)-3-hydroxy-1-oxopropan-2-yl]dodecanamide |
InChI |
InChI=1S/C17H34N2O3/c1-3-5-6-7-8-9-10-11-12-13-16(21)19-15(14-20)17(22)18-4-2/h15,20H,3-14H2,1-2H3,(H,18,22)(H,19,21)/t15-/m0/s1 |
InChI 键 |
CLBKKFXVFQYULN-HNNXBMFYSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)NCC |
规范 SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)



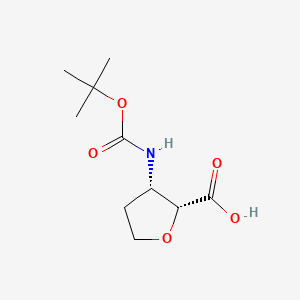
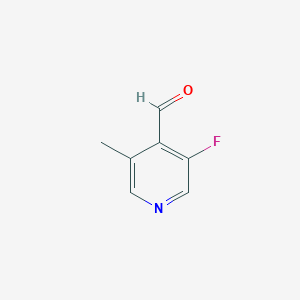
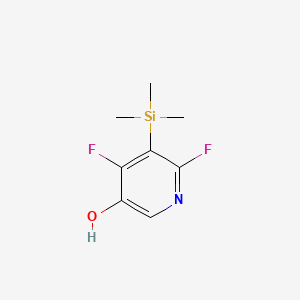
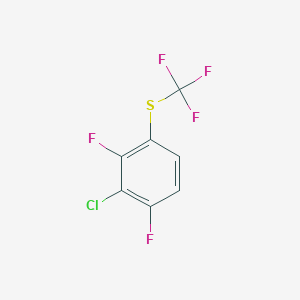

![2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride](/img/structure/B14044654.png)
